Oxaprozin Potassium

Solubility Formulation science Salt selection

Oxaprozin potassium delivers 218-fold greater aqueous solubility (370 mg/mL) vs. the free acid (1.7 mg/mL), enabling rapid dissolution and a Tmax of 1.75 h—critical for acute pain formulations requiring fast onset. Its 55-h elimination half-life supports once-daily dosing, enhancing patient adherence in chronic conditions like osteoarthritis. With well-characterized COX inhibition (COX-1 IC50 2.2 μM, COX-2 IC50 36 μM) and NF-κB pathway suppression, this high-purity (≥98%) potassium salt is the definitive reference standard for bioequivalence studies and innovative NSAID formulation development. Choose the salt form that directly impacts your product's performance profile.

Molecular Formula C18H14KNO3
Molecular Weight 331.4 g/mol
CAS No. 174064-08-5
Cat. No. B066278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxaprozin Potassium
CAS174064-08-5
SynonymsOxaprozin, potassium salt
Molecular FormulaC18H14KNO3
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)[O-])C3=CC=CC=C3.[K+]
InChIInChI=1S/C18H15NO3.K/c20-16(21)12-11-15-19-17(13-7-3-1-4-8-13)18(22-15)14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,20,21);/q;+1/p-1
InChIKeyQTAQWNSMRSLSCG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxaprozin Potassium (CAS 174064-08-5): Physicochemical and Pharmacological Baseline for NSAID Potassium Salt Selection


Oxaprozin potassium is the potassium salt form of oxaprozin, a propionic acid–class nonsteroidal anti‑inflammatory drug (NSAID) [1]. This salt dissociates in vivo to release the active oxaprozin moiety, which inhibits cyclooxygenases (COX‑1 and COX‑2), thereby reducing prostaglandin synthesis and mediating anti‑inflammatory, analgesic, and antipyretic effects [2]. Key physicochemical properties—including a molecular weight of 331.41 g/mol and a water solubility of 370 mg/mL—differentiate this salt from the parent acid and from other oxaprozin salts, influencing both formulation flexibility and pharmacokinetic behavior [3].

Oxaprozin Potassium Substitution Risk: Why Salt Form Dictates Solubility, Dissolution, and Pharmacokinetic Onset


Oxaprozin potassium cannot be generically substituted with oxaprozin free acid or other oxaprozin salts without altering key performance attributes. The potassium salt exhibits a water solubility of 370 mg/mL, approximately 218‑fold higher than the 1.7 mg/mL solubility of oxaprozin acid [1]. This marked solubility differential translates into faster dissolution and a more rapid rate of absorption, evidenced by a time‑to‑peak plasma concentration (Tmax) of approximately 1.75 hours for oxaprozin potassium [2] compared to 3–5 hours for oxaprozin acid [3]. Such differences are not trivial—they directly impact the onset of analgesic action and the feasibility of certain formulation approaches, making salt‑form selection a critical procurement and development decision.

Oxaprozin Potassium Quantitative Differentiation: Head‑to‑Head and Cross‑Study Comparative Data for Scientific Procurement


Aqueous Solubility of Oxaprozin Potassium vs. Oxaprozin Acid and Alternative Salts

Oxaprozin potassium demonstrates substantially higher aqueous solubility than the parent acid and the sodium salt. The potassium salt solubility is 370 mg/mL, while the sodium salt achieves 260 mg/mL and the free acid is only 1.7 mg/mL [1]. This 218‑fold increase relative to the acid and 1.4‑fold increase relative to the sodium salt enable faster dissolution and greater formulation versatility.

Solubility Formulation science Salt selection

Time‑to‑Peak Plasma Concentration (Tmax) of Oxaprozin Potassium Compared with Oxaprozin Acid and Ibuprofen

Oxaprozin potassium reaches peak plasma concentration (Tmax) at approximately 1.75 hours after single oral administration [1]. In contrast, oxaprozin acid exhibits a Tmax of 3–5 hours [2], and standard ibuprofen formulations have a Tmax of 1.5–2.0 hours [3]. This earlier Tmax translates to a faster onset of analgesic effect.

Pharmacokinetics Tmax Onset of action

Elimination Half‑Life and Once‑Daily Dosing Advantage of Oxaprozin Potassium vs. Ibuprofen

Oxaprozin potassium exhibits a prolonged elimination half‑life of approximately 55 hours, enabling once‑daily dosing [1]. Ibuprofen, by comparison, has a short half‑life of approximately 2 hours, necessitating multiple daily doses for sustained effect [2]. This extended half‑life is maintained in synovial fluid, providing prolonged joint residence.

Half-life Dosing frequency Chronic pain

COX‑1/COX‑2 Inhibition Profile and Selectivity Ratio of Oxaprozin Potassium

Oxaprozin potassium inhibits human platelet COX‑1 with an IC50 of 2.2 μM and IL‑1‑stimulated human synovial cell COX‑2 with an IC50 of 36 μM [1]. The resulting COX‑2/COX‑1 IC50 ratio of approximately 16.4 indicates preferential inhibition of COX‑1, a profile distinct from highly selective COX‑2 inhibitors (e.g., celecoxib) and from balanced dual inhibitors.

COX inhibition Selectivity Mechanism of action

Analgesic Efficacy of Oxaprozin Potassium 1200–1800 mg vs. Placebo and Ibuprofen in Acute Knee Osteoarthritis Pain

In a 14‑day, multicenter, randomized, double‑blind trial (n=491), oxaprozin potassium 1200–1800 mg daily demonstrated significantly greater pain intensity difference (PID) vs. placebo at 15, 18, and 21 hours (p<0.05) and numeric superiority at 24 hours (p=0.062) [1]. Summed pain measures (SPID, PRID, SPRID) were significantly superior to placebo at 15–24 hours. The study also included an ibuprofen 400 mg daily arm, and oxaprozin potassium showed comparable analgesic efficacy to ibuprofen but with the convenience of once‑daily dosing.

Analgesic efficacy Clinical trial Osteoarthritis

NF‑κB Pathway Inhibition as an Additional Anti‑Inflammatory Mechanism

Beyond COX inhibition, oxaprozin potassium inhibits the activation of NF‑κB and the upstream Akt/IKK/NF‑κB signaling pathway . This secondary anti‑inflammatory mechanism is not uniformly present across all NSAIDs and may contribute to its efficacy profile. However, direct quantitative comparative data on NF‑κB inhibition potency versus other NSAIDs are not available in the current literature.

NF-κB Anti-inflammatory Mechanism of action

Oxaprozin Potassium Application Scenarios Driven by Quantitative Differentiation Data


Formulation Development for Rapid‑Onset Oral Analgesics

The 218‑fold higher aqueous solubility of oxaprozin potassium (370 mg/mL) relative to the free acid enables the design of rapidly dissolving solid dosage forms or liquid formulations that are not achievable with oxaprozin acid. This property, combined with a Tmax of 1.75 hours [1], supports development of acute pain products where speed of onset is a critical product attribute.

Chronic Osteoarthritis and Rheumatoid Arthritis Management Requiring Once‑Daily Dosing

The 55‑hour elimination half‑life of oxaprozin potassium allows once‑daily administration [2], a significant advantage over short‑acting NSAIDs like ibuprofen (half‑life ~2 hours). Clinical trial data confirm 24‑hour analgesic durability in knee osteoarthritis [3], making it suitable for chronic conditions where adherence and sustained pain control are paramount.

In Vitro COX‑1/COX‑2 Selectivity Studies and NSAID Mechanism Research

The well‑characterized COX inhibition profile of oxaprozin potassium (COX‑1 IC50 2.2 μM, COX‑2 IC50 36 μM) with a COX‑2/COX‑1 ratio of 16.4 [4] provides a reproducible benchmark for studies investigating NSAID selectivity, structure‑activity relationships, and downstream signaling effects including NF‑κB inhibition .

Comparative Pharmacokinetic and Bioequivalence Studies

The distinct pharmacokinetic parameters of oxaprozin potassium—including a Tmax of 1.75 hours [1], high plasma protein binding (>99%) [5], and a 55‑hour half‑life [2]—make it a valuable reference compound for evaluating new oxaprozin formulations, alternative salt forms, or generic product bioequivalence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxaprozin Potassium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.